3-Heptenoic acid

Description

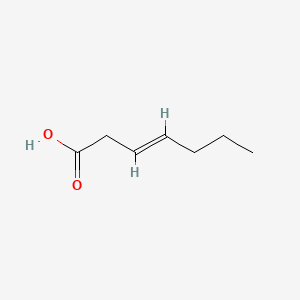

Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYXFRMDZWKZSF-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314813 | |

| Record name | (3E)-3-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28163-84-0, 29901-85-7 | |

| Record name | (3E)-3-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28163-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Hept-3-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-3-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Heptenoic Acid and (Z)-3-Heptenoic Acid for Researchers and Drug Development Professionals

Introduction

(E)-3-Heptenoic acid and (Z)-3-Heptenoic acid are unsaturated medium-chain fatty acids (MCFAs) that, despite sharing the same chemical formula (C₇H₁₂O₂), exhibit distinct spatial arrangements of their atoms around the carbon-carbon double bond. This stereoisomerism gives rise to different chemical and physical properties, which in turn can lead to varied biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential biological significance of these two isomers, with a focus on aspects relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The geometric isomerism of (E)-3-Heptenoic acid (trans isomer) and (Z)-3-Heptenoic acid (cis isomer) results in differences in their physical and spectroscopic properties. A summary of their key properties is presented below.

| Property | (E)-3-Heptenoic Acid | (Z)-3-Heptenoic Acid |

| Systematic Name | (3E)-hept-3-enoic acid | (3Z)-hept-3-enoic acid |

| Synonyms | trans-3-Heptenoic acid | cis-3-Heptenoic acid |

| CAS Number | 28163-84-0[1] | 68676-74-4[2] |

| Molecular Formula | C₇H₁₂O₂[1] | C₇H₁₂O₂[2] |

| Molecular Weight | 128.17 g/mol [1] | 128.17 g/mol [2] |

| Appearance | Solid | Liquid |

| Boiling Point | 227-229 °C (estimated) | 226.5 °C at 760 mmHg (estimated)[3] |

| Flash Point | 123.3 °C (estimated)[4] | 123.8 °C (estimated)[2] |

| Density | 0.940 g/cm³ (for 3-Heptenoic acid, isomer unspecified)[5] | 0.968 g/cm³ (predicted)[6] |

| Water Solubility | 2389 mg/L at 25 °C (estimated for this compound)[4] | 2389 mg/L at 25 °C (estimated)[2] |

| logP (o/w) | 1.854 (estimated) | 2.130 (estimated)[2] |

Stereoselective Synthesis

The stereocontrolled synthesis of either the (E) or (Z) isomer of this compound is crucial for studying their distinct biological activities. While specific detailed protocols for these exact compounds are not extensively published, established methodologies for the synthesis of α,β-unsaturated carboxylic acids can be adapted.

Synthesis of (E)-3-Heptenoic Acid via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes. To favor the formation of the E-isomer, an unstabilized ylide is typically employed.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine and an appropriate solvent like anhydrous tetrahydrofuran (THF). Cool the solution to 0°C and add a solution of n-butyllithium in hexanes dropwise. To this, add a solution of a suitable haloalkane (e.g., 1-bromobutane) in THF and allow the mixture to warm to room temperature to form the phosphonium ylide.

-

Reaction with Aldehyde: In a separate flask, dissolve the appropriate aldehyde (in this case, an aldehyde that will form the C1 and C2 of the heptenoic acid, with the carboxylic acid group protected) in anhydrous THF. Cool this solution to -78°C.

-

Wittig Reaction: Add the freshly prepared ylide solution to the aldehyde solution dropwise at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection: The protecting group on the carboxylic acid is then removed under appropriate conditions to yield (E)-3-heptenoic acid.

Synthesis of (Z)-3-Heptenoic Acid via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that often provides good to excellent selectivity for the Z-alkene. This reaction involves the coupling of a heterocyclic sulfone with an aldehyde.

Experimental Protocol:

-

Sulfone Preparation: A suitable heterocyclic sulfone, such as a phenyltetrazolyl (PT) sulfone, is required. This can be synthesized from the corresponding thiol and alkyl halide followed by oxidation.

-

Olefination Reaction: In a flame-dried flask under an inert atmosphere, dissolve the sulfone in an anhydrous solvent like dimethoxyethane (DME) or THF and cool to -78°C. Add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) dropwise to deprotonate the sulfone. After stirring for a period, add the desired aldehyde (in this case, propanal) dropwise.

-

Reaction Progression: Allow the reaction to proceed at -78°C for a specified time before gradually warming to room temperature and stirring overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography will yield the desired (Z)-alkene.

-

Conversion to Carboxylic Acid: The resulting alkene would need to be further functionalized to introduce the carboxylic acid moiety. This could involve, for example, hydroboration-oxidation to an alcohol, followed by oxidation to the carboxylic acid.

Caption: General synthetic strategies for (E)- and (Z)-3-heptenoic acid.

Analytical Characterization

Distinguishing between the (E) and (Z) isomers requires specific analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating geometric isomers. The coupling constant (J-value) between the vinylic protons is characteristic of the double bond geometry. For the (E)-isomer, the coupling constant between the two protons on the double bond is typically larger (around 12-18 Hz) compared to the (Z)-isomer (around 7-12 Hz). The chemical shifts of the protons adjacent to the double bond can also differ between the two isomers.

General Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified heptenoic acid isomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Analysis: Process the spectrum to determine the chemical shifts, integration, and coupling constants of the signals, paying close attention to the vinylic proton region to confirm the stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to separate and identify the isomers, often after derivatization to increase their volatility. The retention times of the (E) and (Z) isomers on a given GC column will likely differ, and their mass spectra, while potentially similar, may show subtle differences in fragmentation patterns.

General Experimental Protocol for GC-MS:

-

Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester). For example, react the acid with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-WAX or a nonpolar column like a DB-5ms). Use a temperature program that effectively separates the isomers.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization (typically by electron ionization) and detection.

-

Data Analysis: Compare the retention times and mass spectra of the unknown samples to those of authenticated standards of the (E) and (Z) isomers.

Caption: Analytical workflow for the characterization of this compound isomers.

Biological Activity and Signaling Pathways

While direct studies on (E)- and (Z)-3-heptenoic acid are limited, their structural similarity to other short- and medium-chain fatty acids allows for informed hypotheses about their potential biological roles. SCFAs and MCFAs are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs), such as GPR41 (FFAR3) and GPR43 (FFAR2).[7][8][9]

These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue, and are involved in regulating a wide range of physiological processes, including inflammation, metabolism, and gut homeostasis.[7][10][11]

Potential Signaling Pathways

Activation of GPR41 and GPR43 by fatty acids can trigger downstream signaling cascades. For instance, GPR43 can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Both GPR41 and GPR43 can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] These signaling events can ultimately influence gene expression and cellular function, such as the production of inflammatory mediators.[7][12]

Given that the stereochemistry of fatty acids can influence their interaction with receptors, it is plausible that (E)- and (Z)-3-heptenoic acid could exhibit differential effects on these signaling pathways, leading to distinct biological outcomes.

Caption: Putative signaling pathways for this compound isomers via GPCRs.

Conclusion

(E)-3-Heptenoic acid and (Z)-3-Heptenoic acid represent a compelling pair of stereoisomers for investigation in the fields of chemical biology and drug discovery. Their distinct geometries are likely to confer differential biological activities, potentially through selective interactions with fatty acid-sensing receptors. This guide has provided an overview of their properties, synthetic approaches, and analytical characterization, alongside a framework for understanding their potential biological significance based on the known pharmacology of related short- and medium-chain fatty acids. Further research into the specific biological effects of each isomer is warranted to unlock their full therapeutic potential.

References

- 1. (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-3-heptenoic acid, 68676-74-4 [thegoodscentscompany.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The short-chain fatty acid receptors Gpr41/43 regulate bone mass by promoting adipogenic differentiation of mesenchymal stem cells [frontiersin.org]

- 12. Short-chain fatty acids, GPR41 and GPR43 ligands, inhibit TNF-α-induced MCP-1 expression by modulating p38 and JNK signaling pathways in human renal cortical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3-Heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Heptenoic acid, a valuable unsaturated carboxylic acid intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized below. These data are crucial for the structural elucidation and quality control of this compound in research and development settings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~5.5 | Multiplet | 2H | -CH=CH- |

| ~3.1 | Doublet | 2H | -CH₂-COOH |

| ~2.0 | Multiplet | 2H | =CH-CH₂- |

| ~1.4 | Multiplet | 2H | -CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₃ |

Note: The precise chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The acidic proton of the carboxylic acid is often broad and may exchange with D₂O.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Carbon Assignment |

| ~178 | C=O |

| ~130 | -CH=C H- |

| ~125 | -C H=CH- |

| ~35 | -CH₂-COOH |

| ~25 | =CH-CH₂- |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid, broad band |

| ~2960, 2930, 2870 | C-H | Alkyl stretching |

| ~1710 | C=O | Carboxylic acid, strong absorption |

| ~1650 | C=C | Alkene, weak to medium absorption |

| ~1410 | C-O-H | In-plane bend |

| ~970 | C-H | Alkene, out-of-plane bend (for trans isomer) |

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 128 | [M]⁺ (Molecular Ion) |

| 111 | [M-OH]⁺ |

| 99 | [M-C₂H₅]⁺ |

| 85 | [M-C₃H₇]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 60 | [C₂H₄O₂]⁺ (McLafferty rearrangement) |

Note: The mass spectrum of this compound can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

FTIR Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Correction: A background spectrum of the clean, empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Sample Preparation: The this compound sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL. For improved volatility and chromatographic performance, the carboxylic acid may be derivatized to its methyl ester using a reagent like diazomethane or BF₃/methanol.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Enigmatic Presence of 3-Heptenoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of 3-Heptenoic acid in plants. While the presence of its (Z)-isomer in nature is acknowledged, its definitive identification and quantification within plant tissues remain an area of active investigation. This document provides a comprehensive overview of the hypothetical biosynthetic pathways, detailed experimental protocols for its detection and quantification, and a discussion of its potential, yet unconfirmed, signaling roles in plant physiology. The information presented herein is intended to serve as a foundational resource for researchers aiming to explore the presence and function of this and other medium-chain fatty acids in plants.

Introduction

Organic acids are fundamental to plant metabolism, playing crucial roles in primary and secondary metabolic pathways, cellular energy balance, and stress responses. Among the vast array of these molecules, the shorter-chain unsaturated fatty acids represent a less-explored class with potential signaling and defensive functions. This compound, a seven-carbon unsaturated carboxylic acid, has been noted to be "found in nature," specifically as the (Z)-isomer[1][2]. Its presence has also been suggested in some fermented food products, which may hint at a plant-based origin[3]. However, direct, conclusive evidence of its endogenous production in plant tissues is not yet available in scientific literature. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for the investigation of this compound in plants.

Hypothetical Biosynthesis of this compound in Plants

While a specific biosynthetic pathway for this compound in plants has not been elucidated, it is plausible that its synthesis follows the general principles of fatty acid biosynthesis, with modifications to account for its shorter chain length and unsaturation. The biosynthesis of fatty acids in plants is a well-characterized process that primarily occurs in the plastids[4][5].

A hypothetical pathway for the formation of this compound could involve the following key steps, drawing parallels with the known biosynthesis of other medium-chain fatty acids[6][7][8]:

-

Chain Initiation and Elongation: The process would begin with the carboxylation of acetyl-CoA to malonyl-CoA, followed by the condensation of acetyl-CoA and malonyl-ACP by β-ketoacyl-ACP synthase III (KAS III). Subsequent elongation cycles, catalyzed by KAS I, would add two-carbon units from malonyl-ACP.

-

Chain Termination: A specialized acyl-ACP thioesterase (FatB-type) could prematurely terminate the fatty acid elongation at the C7 stage, releasing the heptenoyl-ACP.

-

Desaturation: The introduction of the double bond at the C3 position could be catalyzed by a specific fatty acid desaturase.

Below is a conceptual diagram of this hypothetical biosynthetic pathway.

Experimental Protocols for the Analysis of this compound in Plant Tissues

The detection and quantification of a volatile, medium-chain fatty acid like this compound in a complex plant matrix require robust analytical methodologies. The following protocols are adapted from established methods for short- and medium-chain fatty acid analysis in biological samples and can be optimized for the specific plant tissue under investigation[9][10][11][12][13][14][15][16].

Sample Preparation and Extraction

Objective: To extract short- to medium-chain fatty acids from plant tissue while minimizing contamination and degradation.

Materials:

-

Fresh or flash-frozen plant tissue

-

Mortar and pestle, pre-chilled

-

Liquid nitrogen

-

Internal standard (e.g., 2-ethylbutyric acid or a deuterated analog of the target analyte)

-

Acidified water (pH 2-3 with HCl)

-

Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE))

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh approximately 100-200 mg of plant tissue.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add a known amount of internal standard.

-

Add 1 mL of acidified water and vortex thoroughly.

-

Add 2 mL of extraction solvent, vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the organic supernatant containing the fatty acids.

-

Repeat the extraction of the aqueous phase with another 2 mL of extraction solvent and combine the organic phases.

-

The extract can then be concentrated under a gentle stream of nitrogen if necessary.

Derivatization for GC-MS Analysis

Objective: To convert the non-volatile fatty acids into volatile ester derivatives for gas chromatography.

Materials:

-

Extracted fatty acids

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or methanolic HCl)

-

Heating block or oven

-

GC vials with inserts

Procedure (using silylation):

-

Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

-

Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Seal the vial tightly and heat at 60-70°C for 30-60 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the derivatized this compound.

Instrumentation and Conditions (example):

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) or silyl ester analysis (e.g., DB-FFAP, DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Data Analysis:

-

Identification of the this compound derivative will be based on its retention time and comparison of its mass spectrum with a reference standard and spectral libraries.

-

Quantification will be performed using the ratio of the peak area of the analyte to the peak area of the internal standard, against a calibration curve prepared with known concentrations of the this compound standard.

Below is a diagram illustrating the experimental workflow.

References

- 1. (Z)-3-heptenoic acid [flavscents.com]

- 2. (Z)-3-heptenoic acid, 68676-74-4 [thegoodscentscompany.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 5. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multigene engineering of medium-chain fatty acid biosynthesis in transgenic Arabidopsis thaliana by a Cre/LoxP multigene expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. Frontiers | Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids [frontiersin.org]

- 9. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of extraction and derivatization methods for fatty acid analysis in solid environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures | CoLab [colab.ws]

The Biosynthesis of 3-Heptenoic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Heptenoic acid, a seven-carbon unsaturated fatty acid, holds potential in various industrial applications, including the synthesis of specialty chemicals and pharmaceuticals.[1] While its direct biosynthetic pathway is not extensively documented, this technical guide elucidates a plausible route based on established principles of microbial fatty acid synthesis. This document details the proposed enzymatic steps, presents relevant quantitative data from analogous pathways, provides in-depth experimental protocols for pathway characterization, and includes visualizations of the core biochemical processes. The proposed pathway initiates with propionyl-CoA and proceeds through the fatty acid synthase (FAS) machinery, incorporating a key desaturation step to yield the final product. This guide is intended to serve as a foundational resource for researchers aiming to investigate and engineer the microbial production of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a modified fatty acid synthesis pathway, leveraging the initiation with a three-carbon precursor and the introduction of a double bond during chain elongation. This pathway is likely to be found in microorganisms, such as bacteria and fungi, that possess the necessary enzymatic machinery for odd-chain and unsaturated fatty acid synthesis.

The proposed pathway can be dissected into three key stages:

-

Initiation with Propionyl-CoA: Unlike the synthesis of even-chain fatty acids which starts with acetyl-CoA, the biosynthesis of odd-chain fatty acids, including the C7 backbone of this compound, is initiated with propionyl-CoA.[2][3]

-

Chain Elongation: The propionyl-CoA starter unit undergoes two rounds of chain elongation, with each round adding a two-carbon unit derived from malonyl-CoA. This process is catalyzed by the multi-enzyme fatty acid synthase (FAS) complex.

-

Desaturation: The introduction of the double bond at the C-3 position is hypothesized to occur during the elongation process, analogous to the anaerobic pathway for unsaturated fatty acid biosynthesis.[4][5] This involves a specialized dehydratase/isomerase enzyme that creates a cis-3 double bond.

The overall stoichiometry for the synthesis of heptanoic acid (the saturated precursor) is:

Propionyl-CoA + 2 Malonyl-CoA + 4 NADPH + 4 H⁺ → Heptanoyl-CoA + 2 CO₂ + 4 NADP⁺ + 3 CoA + 2 H₂O

The subsequent or concurrent desaturation step would then yield 3-Heptenoyl-CoA.

Key Enzymes and Reactions

The biosynthesis is carried out by a series of enzymes that are part of the Fatty Acid Synthase (FAS) system. In fungi, this is typically a large, multi-functional Type I FAS, while in bacteria, it is a dissociable Type II FAS system with individual enzymes for each step.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Analogous EC Number |

| Propionyl-CoA-ACP Transacylase | - | Transfers the propionyl group from CoA to the Acyl Carrier Protein (ACP). | 2.3.1.38 (Malonyl-CoA-ACP transacylase) |

| β-Ketoacyl-ACP Synthase | KAS | Condenses propionyl-ACP with malonyl-ACP to form β-ketopentanoyl-ACP. | 2.3.1.41 |

| β-Ketoacyl-ACP Reductase | KAR | Reduces the β-keto group to a β-hydroxyl group. | 1.1.1.100 |

| β-Hydroxyacyl-ACP Dehydratase/Isomerase | DH/FabA-like | Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, which is then isomerized to a cis-3-enoyl-ACP. This is the key desaturation step. | 4.2.1.17 / 5.3.3.14 |

| Enoyl-ACP Reductase | ER | Reduces the double bond of the enoyl-ACP intermediate. | 1.3.1.9 |

| Thioesterase | TE | Hydrolyzes the final 3-heptenoyl-ACP to release free this compound. | 3.1.2.14 |

Pathway Visualization

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is scarce. The following table summarizes kinetic data for analogous enzymes from well-studied fatty acid biosynthesis pathways, which can serve as a proxy for understanding the potential efficiency of the proposed pathway.

Table 2: Representative Kinetic Data of FAS Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| FabH (KAS III) | Escherichia coli | Propionyl-CoA | 2.7 | 1.8 | Fuzery et al. (2011) |

| FabG (KAR) | Escherichia coli | Acetoacetyl-ACP | 15 | 110 | Price et al. (2001) |

| FabA (DH/Isomerase) | Escherichia coli | β-Hydroxydecanoyl-ACP | 5 | 25 | Leesong et al. (1996) |

| FabI (ER) | Escherichia coli | trans-2-Enoyl-ACP | 10 | 140 | Heath & Rock (1995) |

| Thioesterase | Saccharomyces cerevisiae | Palmitoyl-ACP | 2.5 | 30 | Jenni et al. (2007) |

Note: The presented data is for analogous enzymes and substrates and should be used as a reference point for the proposed pathway for this compound.

Experimental Protocols

Assay for Fatty Acid Synthase Activity with Propionyl-CoA

This protocol is adapted from methods used to measure FAS activity and is tailored to detect the synthesis of odd-chain fatty acids.

Objective: To determine the activity of a purified FAS complex or cell-free extract in synthesizing fatty acids using propionyl-CoA as a starter unit.

Materials:

-

Purified FAS or cell-free extract

-

Propionyl-CoA

-

Malonyl-CoA (can be radiolabeled, e.g., [2-¹⁴C]malonyl-CoA)

-

NADPH

-

Acyl Carrier Protein (ACP)

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (pH 7.0)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM DTT

-

10 µM ACP

-

150 µM NADPH

-

50 µM Propionyl-CoA

-

50 µM [2-¹⁴C]malonyl-CoA (specific activity ~50,000 dpm/nmol)

-

-

Enzyme Addition: Add the purified FAS or cell-free extract to the reaction mixture to a final concentration of 10-100 µg/mL.

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA.

-

Precipitation: Incubate on ice for 10 minutes to precipitate proteins and long-chain fatty acids.

-

Filtration: Filter the mixture through a glass fiber filter to capture the radiolabeled fatty acids.

-

Washing: Wash the filter twice with cold 5% TCA to remove unincorporated [2-¹⁴C]malonyl-CoA.

-

Scintillation Counting: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of malonyl-CoA incorporated into fatty acids based on the specific activity of the radiolabeled substrate.

Characterization of β-Hydroxyacyl-ACP Dehydratase/Isomerase Activity

Objective: To characterize the activity of a putative β-hydroxyacyl-ACP dehydratase/isomerase involved in the formation of the 3-enoyl intermediate.

Materials:

-

Purified candidate enzyme

-

β-Hydroxyheptanoyl-ACP (substrate)

-

HPLC system with a C18 reverse-phase column

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

UV detector (215 nm)

Procedure:

-

Substrate Synthesis: Synthesize β-hydroxyheptanoyl-ACP enzymatically or chemically.

-

Enzyme Assay:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 50 µM β-hydroxyheptanoyl-ACP.

-

Initiate the reaction by adding the purified candidate enzyme.

-

Incubate at 30°C and take time points (e.g., 0, 5, 15, 30 minutes).

-

Stop the reaction at each time point by adding 10% formic acid.

-

-

HPLC Analysis:

-

Inject the quenched reaction mixture onto the C18 column.

-

Elute with a gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution profile at 215 nm.

-

-

Product Identification:

-

Identify the peaks corresponding to the substrate (β-hydroxyheptanoyl-ACP) and the products (trans-2-heptenoyl-ACP and cis-3-heptenoyl-ACP) based on retention times of standards (if available) or by collecting fractions and analyzing them by mass spectrometry.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial rates of product formation at varying substrate concentrations.

Workflow and Logical Relationship Diagrams

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of a candidate enzyme.

Conclusion

This technical guide outlines a plausible and scientifically grounded biosynthetic pathway for this compound. By leveraging the principles of odd-chain fatty acid initiation and anaerobic desaturation, a complete metabolic route has been proposed. The provided quantitative data from analogous systems and detailed experimental protocols offer a solid foundation for researchers to embark on the study and metabolic engineering of this pathway. Future work should focus on the identification and characterization of the specific enzymes from a natural producer of this compound to validate and refine the proposed model. Such efforts will be crucial for the development of efficient microbial cell factories for the sustainable production of this valuable chemical.

References

- 1. How Fungi Biosynthesize 3-Nitropropanoic Acid: The Simplest yet Lethal Mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Heptenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the cis (Z) and trans (E) isomers of 3-heptenoic acid. This document collates available data on key physical characteristics, outlines general experimental protocols for their determination, and situates these compounds within a general metabolic context.

Core Physical Properties

This compound (C7H12O2) is an unsaturated fatty acid with a double bond at the third carbon position, giving rise to two geometric isomers: (Z)-3-heptenoic acid (cis) and (E)-3-heptenoic acid (trans). These isomers exhibit distinct physical properties due to their different spatial arrangements. The available quantitative data for these isomers, as well as for unspecified or mixed isomer samples, are summarized below. It is important to note that much of the publicly available data for the individual isomers are estimations or predictions, and some inconsistencies exist in the literature.

| Property | (Z)-3-Heptenoic acid (cis) | (E)-3-Heptenoic acid (trans) | This compound (Isomer Unspecified/Mixture) |

| Molecular Formula | C₇H₁₂O₂[1] | C₇H₁₂O₂[2] | C₇H₁₂O₂[3] |

| Molecular Weight | 128.17 g/mol [1] | 128.17 g/mol [2] | 128.17 g/mol [3] |

| CAS Number | 29901-85-7, 68676-74-4[1][4] | 28163-84-0[2] | 29901-85-7[3][5] |

| Appearance | Colorless to light yellow/orange clear liquid[3] | Solid[6], Colorless clear liquid (est.) | Colorless to light yellow/orange clear liquid[3] |

| Boiling Point | 226.5 °C @ 760 mmHg (est.)[4], 225-227 °C @ 760 mmHg[5] | No data at 760 mmHg | 227-229 °C[3] |

| Melting Point | Not available | Not available | Not applicable (liquid) |

| Density | 0.968 g/cm³ (est.) | Not available | 0.940 g/mL[3] |

| Refractive Index | 1.457 (est.) | Not available | 1.440[3] |

| Water Solubility | 2389 mg/L @ 25 °C (est.)[4] | 2389 mg/L @ 25 °C (est.)[5] | Not available |

| Solubility in other solvents | Not available | Soluble in alcohol[5] | Not available |

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat-stable mineral oil

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

A small amount of the this compound isomer is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is clamped within a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.

Density Measurement

The density of a liquid is typically determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostatic water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with distilled water and placed in a thermostatic water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. The mass is then recorded.

-

The pycnometer is emptied, dried, and then filled with the this compound isomer.

-

The filled pycnometer is again brought to the target temperature in the water bath, and its mass is recorded.

-

The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at that temperature.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

-

Ethanol and distilled water for cleaning

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with ethanol and allowed to dry.

-

A few drops of the this compound isomer are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The connected water bath is used to maintain a constant temperature (e.g., 20 °C).

-

The light source is switched on, and the eyepiece is adjusted until the field of view is sharp.

-

The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Biological Context and Visualization

This compound, as a medium-chain unsaturated fatty acid, is understood to participate in general fatty acid metabolism.[3] While specific signaling pathways involving the this compound isomers are not well-documented in publicly accessible literature, a generalized workflow can be conceptualized. This involves its uptake into the cell and subsequent activation and metabolism within the mitochondria via beta-oxidation.

References

- 1. Hept-3-enoic acid | C7H12O2 | CID 6434067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (Z)-3-heptenoic acid, 68676-74-4 [thegoodscentscompany.com]

- 5. This compound, 29901-85-7 [thegoodscentscompany.com]

- 6. This compound AldrichCPR | 28163-84-0 [sigmaaldrich.com]

3-Heptenoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Heptenoic acid, including its chemical properties, synthesis, and analytical methods. The content is structured to serve as a valuable resource for professionals in research and development.

Core Data Presentation

Quantitative data for this compound is summarized in the table below. It is important to note that different isomers of this compound may have distinct CAS numbers.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| CAS Number | 29901-85-7 (Isomer unspecified) | [2][4][5] |

| 28163-84-0 ((E)-isomer) | [3] | |

| 68676-74-4 ((Z)-isomer) | [6] | |

| Appearance | Colorless to light yellow/orange liquid | |

| Boiling Point | 228 °C | [7] |

| Solubility | Soluble in alcohol; 2389 mg/L in water @ 25°C (estimated) | [4] |

Signaling Pathways and Biological Relevance

While this compound is utilized in biochemical research to investigate metabolic pathways, specific signaling cascades in which it plays a direct role are not extensively documented in publicly available literature.[1] However, short- and medium-chain fatty acids, in a broader context, are known to be involved in various biological processes. For instance, some fatty acids act as signaling molecules in fungus-bacterium interactions and can be involved in fungal pathogenesis by targeting pathways like the cell wall integrity (CWI) and mitogen-activated protein kinase (MAPK) signaling cascades.[8][9] Further research is required to elucidate the specific signaling roles of this compound.

A logical workflow for investigating the potential role of this compound in a biological system is outlined below.

Experimental Protocols

Synthesis of Heptenoic Acid

A general procedure for the synthesis of heptenoic acid is described, which can be adapted for the synthesis of this compound with appropriate starting materials. This procedure is analogous to a patented method.[10]

Materials:

-

n-Valeraldehyde

-

Water

-

Reaction vessel with heating and stirring capabilities

-

Distillation apparatus

Procedure:

-

The synthesis is analogous to a previously described method (Example 1, part b of the cited patent).[10]

-

Prior to the cracking reaction, the mixture is heated with 50 g of water at 90°C for 60 minutes.[10]

-

The resulting heptenoic acid is then isolated.[10]

-

Purification is achieved through distillation. The boiling point of the product is reported as 139°-141°C at 25 mmHg.[10]

Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound, including the selection of appropriate precursors to ensure the double bond at the 3-position.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of fatty acids in biological or food samples, which can be adapted for the quantification of this compound. This protocol is based on established methods for fatty acid analysis.[11][12][13]

1. Sample Preparation and Extraction:

-

For biological samples (e.g., plasma), a saponification step may be necessary to release esterified fatty acids.[14]

-

Extraction of free fatty acids is typically performed using an organic solvent such as iso-octane.[11]

-

The use of an internal standard (e.g., a deuterated analog of a fatty acid) is crucial for accurate quantification.[11]

2. Derivatization:

-

To improve volatility and chromatographic performance, the carboxylic acid group of this compound must be derivatized.[11]

-

A common method is esterification to form fatty acid methyl esters (FAMEs) or other volatile esters.[13]

-

For enhanced sensitivity in negative chemical ionization mode, derivatization with pentafluorobenzyl (PFB) bromide can be employed.[11]

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used for fatty acid analysis.[12]

-

Injection: Splitless injection is often used for trace analysis.[12]

-

Oven Temperature Program: An optimized temperature gradient is necessary to separate this compound from other fatty acids in the sample. A typical program might start at a low temperature (e.g., 85°C) and ramp up to a higher temperature (e.g., 280°C).[15]

-

Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[15]

4. Quantification:

-

A calibration curve is generated using standards of this compound of known concentrations.[14]

-

The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.[15]

The workflow for a typical GC-MS analysis of this compound is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 29901-85-7 [thegoodscentscompany.com]

- 5. Hept-3-enoic acid | C7H12O2 | CID 6434067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-3-heptenoic acid, 68676-74-4 [thegoodscentscompany.com]

- 7. This compound [chembk.com]

- 8. 3-Methyl pentanoic acid suppress gray mold disease potentially targeting cell-wall integrity (CWI) and mitogen-activated protein kinase (MAPK) pathways in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxalic acid: a signal molecule for fungus-feeding bacteria of the genus Collimonas? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. youtube.com [youtube.com]

- 14. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 15. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

Solubility Profile of 3-Heptenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Heptenoic acid in various solvents. The information presented herein is critical for professionals in research, chemical synthesis, and drug development who utilize this compound as a key intermediate or building block. This document details its solubility characteristics, provides experimental protocols for solubility determination, and outlines the logical workflow for these procedures.

Core Solubility Data

The solubility of this compound is a crucial parameter for its application in various chemical processes, including reaction chemistry, purification, and formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents.

| Solvent | Type | Solubility | Temperature (°C) | Notes |

| Water | Inorganic, Polar Protic | 2389 mg/L[1] | 25 | Estimated value. Solubility is expected to decrease with decreasing temperature. |

| Ethanol | Organic, Polar Protic | Soluble | Not Specified | Carboxylic acids are generally soluble in alcohols.[2] |

| Methanol | Organic, Polar Protic | Likely Soluble | Not Specified | Based on general solubility of carboxylic acids in alcohols. |

| Acetone | Organic, Polar Aprotic | Likely Soluble | Not Specified | Heptanoic acid, a similar compound, is soluble in acetone. |

| Diethyl Ether | Organic, Nonpolar | Likely Soluble | Not Specified | Heptanoic acid, a similar compound, is soluble in diethyl ether. |

| Hexane | Organic, Nonpolar | Likely Sparingly Soluble or Insoluble | Not Specified | The nonpolar alkyl chain may provide some solubility, but the polar carboxylic acid group will limit miscibility. |

| 5% Sodium Hydroxide (aq) | Aqueous Base | Soluble | Not Specified | Forms a water-soluble sodium salt (sodium 3-heptenoate). |

| 5% Sodium Bicarbonate (aq) | Aqueous Base | Soluble | Not Specified | Reacts to form the soluble sodium salt and carbon dioxide gas. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, hexane, 5% NaOH, 5% NaHCO₃)

-

Small test tubes (13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the desired solvent to a clean, dry test tube.

-

Add approximately 10 µL of this compound to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any signs of undissolved solute (e.g., cloudiness, droplets, a separate layer).

-

If the solute dissolves completely, add another 10 µL of this compound and repeat steps 3 and 4.

-

Continue adding the solute in small increments until it no longer dissolves, or a significant amount has been added.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" based on the observations. For basic solutions, note any effervescence.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Desired solvent

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a scintillation vial or flask. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the vial/flask tightly to prevent solvent evaporation.

-

Place the vial/flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

References

Thermochemical Data and Methodologies for 3-Heptenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available data for 3-Heptenoic acid, with a focus on its thermochemical properties. Due to a lack of experimentally determined thermochemical data in publicly accessible literature, this document outlines the established experimental and computational methodologies that are applied to analogous organic compounds. These protocols can be adapted for the determination of key thermochemical parameters for this compound, such as enthalpy of formation, entropy, and heat capacity. This guide also includes a visualization of a general fatty acid metabolic pathway, a relevant biological context for this molecule.

Introduction

This compound is an unsaturated fatty acid with applications in the synthesis of specialty chemicals, surfactants, and pharmaceuticals. It is also utilized in the flavor and fragrance industry and as a research tool in the study of metabolic pathways. A thorough understanding of its thermochemical properties is essential for process optimization, reaction modeling, and assessing its bioenergetics. This guide addresses the current state of knowledge regarding these properties and provides detailed experimental protocols for their determination.

Physicochemical Properties of this compound

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 227 - 229 °C | [1] |

| Density | 0.940 g/cm³ | [1] |

| Refractive Index | 1.440 | [1] |

| logP (o/w) | 1.7 (Computed) | [4] |

| pKa (Predicted) | 4.51 ± 0.10 | [2] |

Note: Some properties are for the (E)-isomer, and some are for the (Z)-isomer or a mixture. The CAS number 29901-85-7 is often used for the mixed isomers or when the stereochemistry is not specified.

Experimental Protocols for Thermochemical Data Determination

The following sections detail established experimental methodologies for determining the key thermochemical properties of organic acids like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Workflow:

Methodology:

-

Sample Preparation: A precise mass of this compound is encapsulated in a combustible container of known heat of combustion.

-

Calorimeter Setup: The sample is placed in a high-pressure vessel ("bomb") which is then filled with pure oxygen to ensure complete combustion. The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

-

Combustion: The sample is ignited electrically, and the heat released by the combustion reaction raises the temperature of the bomb and the surrounding water.

-

Temperature Measurement: The temperature change (ΔT) of the water is carefully measured with a high-precision thermometer.

-

Calculation:

-

The heat absorbed by the calorimeter and water (q_cal) is calculated using the heat capacity of the calorimeter (C_cal) and the temperature change: q_cal = C_cal * ΔT.

-

The heat of combustion at constant volume (ΔE_comb) is then determined.

-

The enthalpy of combustion (ΔH_comb) is calculated from ΔE_comb.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) as a function of temperature, as well as the enthalpy of phase transitions (e.g., melting, boiling).

Experimental Workflow:

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample is determined from the difference in heat flow between the sample and the reference.

-

Phase Transitions: Phase transitions, such as melting or boiling, appear as peaks in the DSC thermogram. The area under a peak is proportional to the enthalpy of that transition.

-

Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of a substance as a function of temperature. The transpiration method is a common technique for this purpose.

Experimental Workflow:

Methodology:

-

Experimental Setup: A stream of an inert carrier gas is passed through or over a sample of this compound maintained at a constant temperature.

-

Saturation: The carrier gas becomes saturated with the vapor of the substance.

-

Condensation and Measurement: The vapor is then condensed in a cold trap and the mass of the condensed vapor is determined.

-

Vapor Pressure Calculation: The vapor pressure of the substance at that temperature is calculated from the amount of substance transported and the volume of the carrier gas.

-

Enthalpy of Vaporization: The experiment is repeated at several temperatures, and the enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties. Quantum chemical calculations, such as those using the G3MP2 or Density Functional Theory (DFT) methods, can provide reliable estimates of the enthalpy of formation for unsaturated carboxylic acids.[6][7][8]

Logical Relationship for Computational Thermochemistry:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Heptenoic Acid: Discovery and History

This guide provides a comprehensive overview of 3-Heptenoic acid, tailored for researchers, scientists, and drug development professionals. It covers the historical context of its synthesis, its physicochemical properties, and its identification in natural sources.

Introduction

This compound is an unsaturated fatty acid that has garnered interest in various scientific fields, from flavor and fragrance chemistry to pharmaceutical and materials science.[1][2] Its structure, a seven-carbon chain with a carboxylic acid group and a double bond at the third carbon, allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. This document delves into the historical context of its discovery, its chemical and physical characteristics, and the methodologies used for its synthesis and analysis.

Historical Context and Discovery

Two pivotal reactions likely enabled the first synthesis of this compound:

-

The Reformatsky Reaction (discovered in 1887): This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to an unsaturated ester and subsequently hydrolyzed to the corresponding unsaturated carboxylic acid.

-

The Grignard Reaction (discovered in 1900): This versatile reaction utilizes organomagnesium halides (Grignard reagents) to form new carbon-carbon bonds. Grignard reagents can react with various electrophiles, including carbon dioxide, to produce carboxylic acids.

While the exact date and discoverer of this compound's first synthesis are not explicitly documented in readily accessible historical records, it is highly probable that it was first synthesized in a laboratory setting in the late 19th or early 20th century using one of these foundational reactions.

Later, with the advent of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), this compound was identified as a naturally occurring compound in various sources. It is recognized as a contributor to the flavor and aroma profiles of consumables like beer and dairy products.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [2][3][4] |

| Molecular Weight | 128.17 g/mol | [2][3][4] |

| CAS Number | 29901-85-7 (for the mixture of isomers) | [2][3] |

| 28163-84-0 (for (E)-isomer) | [4][5] | |

| 68676-74-4 (for (Z)-isomer) | [6] | |

| Appearance | Colorless to light yellow/orange liquid | [2] |

| Boiling Point | 227 - 229 °C | [2] |

| Density | 0.940 g/cm³ | [2] |

| Refractive Index | 1.440 | [2] |

| pKa | 4.51 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in water (2389 mg/L @ 25 °C, est.) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, based on the historical reactions that were likely employed for its initial preparation.

This protocol outlines a plausible route to this compound starting from pentanal and ethyl bromoacetate.

Materials:

-

Pentanal

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Sodium hydroxide

-

Ethanol

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc dust and a crystal of iodine. Gently heat the flask to sublime the iodine, which helps to activate the zinc surface. Allow the flask to cool to room temperature under a dry nitrogen atmosphere.

-

Formation of the Reformatsky Reagent: Add anhydrous diethyl ether or THF to the flask. A solution of ethyl bromoacetate in the same solvent is then added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Reaction with Pentanal: Once the formation of the organozinc reagent is complete, a solution of pentanal in the anhydrous solvent is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour.

-

Work-up and Isolation of the β-hydroxy ester: The reaction mixture is cooled in an ice bath and then quenched by the slow addition of 10% sulfuric acid until the zinc salts are dissolved. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxyheptanoate.

-

Dehydration and Hydrolysis: The crude β-hydroxy ester is then dehydrated to ethyl 3-heptenoate, for example, by heating with a catalytic amount of iodine or a strong acid. The resulting unsaturated ester is then saponified by refluxing with an ethanolic solution of sodium hydroxide. After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate this compound, which is then extracted, dried, and purified by distillation.

This protocol describes a potential synthesis of this compound using a Grignard reagent and carbon dioxide.

Materials:

-

1-Bromo-2-hexene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromo-2-hexene in anhydrous diethyl ether or THF to initiate the reaction. Once the reaction starts, the remaining solution of 1-bromo-2-hexene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (hex-2-en-1-ylmagnesium bromide).

-

Carboxylation: The flask containing the Grignard reagent is cooled in an ice-salt bath. A large excess of crushed dry ice is then added portion-wise to the vigorously stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Work-up and Isolation: After the addition of dry ice is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

-

Purification: The crude acid can be purified by distillation under reduced pressure.

Visualizations

The following diagram illustrates the conceptual relationship between the key historical synthetic methods that likely led to the first preparation of this compound.

Caption: Historical Synthetic Pathways to this compound.

The diagram below outlines a general experimental workflow for the synthesis and purification of this compound, applicable to both the Reformatsky and Grignard routes after the initial reaction.

Caption: General Experimental Workflow for Synthesis.

Conclusion